molecular formula C11H14ClNO4 B12682054 (E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride CAS No. 93942-52-0

(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride

Cat. No.: B12682054
CAS No.: 93942-52-0
M. Wt: 259.68 g/mol
InChI Key: GUYVLRJKTCFDTL-RRAJOLSVSA-N
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Description

[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride: is a chemical compound with a complex structure that includes a dimethoxyphenyl group, a methyl group, and a hydroxyammonium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and methylamine.

    Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.

    Oxidation: The imine is then oxidized to form the corresponding oxo compound.

    Hydroxyamination: The oxo compound undergoes hydroxyamination to introduce the hydroxyammonium group.

    Chlorination: Finally, the hydroxyammonium compound is treated with hydrochloric acid to form the chloride salt.

Industrial Production Methods

In an industrial setting, the production of [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a tool to investigate the mechanisms of enzyme action or signal transduction pathways.

Medicine

In medicine, [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In industrial applications, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Methylamine: Another precursor used in the synthesis.

    Hydroxyammonium chloride: A related compound with similar functional groups.

Uniqueness

What sets [2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride apart from similar compounds is its unique combination of functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.

Properties

CAS No.

93942-52-0

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride

InChI

InChI=1S/C11H13NO4.ClH/c1-7(12-14)11(13)9-6-8(15-2)4-5-10(9)16-3;/h4-6,14H,1-3H3;1H/b12-7+;

InChI Key

GUYVLRJKTCFDTL-RRAJOLSVSA-N

Isomeric SMILES

C/C(=[NH+]\O)/C(=O)C1=C(C=CC(=C1)OC)OC.[Cl-]

Canonical SMILES

CC(=[NH+]O)C(=O)C1=C(C=CC(=C1)OC)OC.[Cl-]

Origin of Product

United States

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